molecular formula C17H20N4O3 B2650916 N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide CAS No. 1797059-91-6

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide

Cat. No.: B2650916
CAS No.: 1797059-91-6
M. Wt: 328.372
InChI Key: SFKYJMAKMZTOET-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide is a synthetic small molecule designed for biochemical research. This compound features a hybrid structure incorporating an oxazole core, an isonicotinamide moiety, and a cycloheptyl group. The oxazole ring is a privileged scaffold in medicinal chemistry, known to contribute to a wide spectrum of pharmacological activities and often used in the development of kinase inhibitors . The inclusion of an isonicotinamide (pyridine-4-carboxamide) fragment suggests potential for diverse molecular interactions, as this heterocycle is a common building block in material synthesis and pharmaceutical research . Furthermore, the cycloheptyl group is a structural feature that has been explored in other research compounds, including those investigated for antimycobacterial activities . The specific combination of these elements makes this compound a molecule of interest for exploring new chemical space in various research programs, such as inhibitor design, structure-activity relationship (SAR) studies, and the development of novel bioactive probes. The mechanism of action and specific research applications for this compound are not yet fully characterized and represent an area for further investigation. This product is intended for laboratory research use by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cycloheptyl-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15(12-7-9-18-10-8-12)21-17-20-14(11-24-17)16(23)19-13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYJMAKMZTOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the oxazole intermediate.

    Attachment of the Isonicotinamido Moiety: The final step involves the coupling of the isonicotinamido group to the oxazole ring, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents on the oxazole ring, the carboxamide group, or the aromatic moieties. Below is a detailed comparison based on synthesis, spectral data, and substituent effects.

Table 1: Substituent Effects on Key Properties

Compound Carboxamide Group Aromatic Substituent Key Spectral Features (¹H-NMR)
Target Compound Cycloheptyl Isonicotinamide Cycloheptyl δ 1.4–1.6 (m, CH₂), 3.5 (d, CH)
5e (Cyclohexyl analog) Cyclohexyl Nicotinamide Cyclohexyl δ 1.4–1.6 (m, CH₂), 3.5 (d, CH)
13a (Hydrazinecarboxamide) 4-Methylphenyl Sulfamoylphenyl Aryl δ 7.20–7.92 (m), NH₂ at 7.20
Spectral Data and Structural Analysis
  • Cycloheptyl vs. Cyclohexyl:
    The cycloheptyl group in the target compound introduces a larger aliphatic ring compared to the cyclohexyl group in 5e. This results in distinct ¹H-NMR splitting patterns due to increased ring strain and hydrogen count (e.g., cycloheptyl CH₂ protons appear as a multiplet at δ 1.4–1.6 vs. cyclohexyl δ 1.4–1.6) .
Physicochemical Implications
  • Adamantyl derivatives (e.g., 5f) face further solubility challenges due to extreme rigidity .
  • Stability: Electron-withdrawing groups (e.g., sulfamoyl in 13a–e) increase stability against hydrolysis compared to electron-donating groups (e.g., 4-methoxy in 13b) .

Biological Activity

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide is a compound belonging to the oxazole family, which has gained attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action.

Structure and Properties

The compound features a cycloheptyl group attached to an isonicotinamide moiety through an oxazole ring. The structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that various oxazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular, this compound has been evaluated for its efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Oxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL

This data suggests that the compound possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of the compound on human cancer cell lines, it was found to exhibit significant inhibitory effects:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 22 µM
    • A549: 18 µM

These findings indicate that this compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-722
A54918

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells.
  • Induction of Apoptosis : Evidence suggests that the compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, contributing to oxidative stress and subsequent cellular damage in cancer cells.

Q & A

Q. What are the recommended synthetic routes for preparing N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide?

  • Methodological Answer : The synthesis of oxazole-4-carboxamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., oxazole-4-carboxylic acid derivatives) and amines. For example, amide bond formation using coupling reagents like HBTU or EDCI in solvents such as DMF or DCM is common. A representative procedure involves reacting 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid with cis-2-phenylcyclopropan-1-amine using HBTU and DIPEA, followed by purification via flash chromatography . For N-cycloheptyl substituents, cycloheptylamine would replace the amine component. Reaction optimization (e.g., temperature, stoichiometry) is critical to minimize side products.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : 1H/13C NMR : Key signals include the oxazole ring protons (δ ~7.6–8.2 ppm), cycloheptyl protons (δ ~1.2–2.5 ppm), and isonicotinamido NH (δ ~8–10 ppm). For example, in similar oxazole-4-carboxamides, the oxazole C=O resonance appears at δ ~162 ppm in 13C NMR . HRMS/LCMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error. For instance, oxazole derivatives like 5-(3-fluoro-4-methoxyphenyl)-N-(2-phenylcyclopropyl)oxazole-4-carboxamide showed HRMS m/z 353.1301 (calculated) vs. 353.1290 (observed) . HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s kinase inhibition potential?

  • Methodological Answer : Kinase Assays : Use recombinant kinases (e.g., GSK-3β, MAO-B) in enzymatic assays with fluorogenic or colorimetric substrates. For example, measure inhibition of tubulin polymerization via H2O2 generation in MAO-B assays . Dose-Response Curves : Determine IC50 values (e.g., 0.56 μM for oxazole-4-carboxamide derivatives against MCF-7 cells) using 8-point dilution series . Selectivity Profiling : Test against kinase panels (e.g., 100+ kinases) to identify off-target effects. For GSK-3β inhibitors, validate selectivity via Wnt/β-catenin signaling assays in neuronal progenitor cells (NPCs) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Orthogonal Assays : Cross-validate results using complementary methods. For instance, if a compound shows anti-AD activity in cell-based assays (e.g., reduced Aβ aggregation ), confirm via in vivo models (e.g., Tg2576 mice) and biochemical analyses (e.g., Western blotting for tau phosphorylation) . Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., substituent effects on the oxazole ring or cycloheptyl group). For example, replacing a fluorophenyl group with a trifluoromethyl group in oxazole-4-carboxamides altered MAO-B inhibition by >10-fold . Data Normalization : Account for variability in experimental conditions (e.g., cell line passage number, assay buffer pH) by including standardized controls in each experiment .

Q. What computational approaches predict binding modes of this compound with biological targets?

  • Methodological Answer : Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GSK-3β’s ATP-binding pocket). Key interactions may include hydrogen bonds between the oxazole C=O and Lys85 or π-π stacking with the isonicotinamido group . MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability. For example, oxazole-4-carboxamide derivatives showed stable interactions with TOMM6 over 50 ns, correlating with in vivo efficacy . Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities. Compare results with experimental IC50 values to refine models .

Q. How can crystallography validate the compound’s structure and binding interactions?

  • Methodological Answer : Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., 1:1 DCM/hexane). Refine structures using SHELXL . For example, a related oxazole-4-carboxamide derivative (OCM-16) confirmed bond lengths (C=O: 1.21 Å) and dihedral angles (oxazole-phenyl: 12.7°) . Protein-Ligand Co-crystallization : Soak crystals of target proteins (e.g., MAO-B) with the compound. Resolve structures at <2.0 Å resolution to identify key interactions, such as hydrogen bonds with Tyr398 or hydrophobic contacts with Ile199 .

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